molecular formula C7H12O2S B1374220 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid CAS No. 1001907-63-6

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid

Cat. No.: B1374220
CAS No.: 1001907-63-6
M. Wt: 160.24 g/mol
InChI Key: XGTQTJSLMMWRBH-UHFFFAOYSA-N
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Description

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid is a cyclic sulfide derivative with a unique chemical structure that combines a cyclopropane ring with a thioether functional group. This compound has been studied for its potential pharmaceutical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid typically involves the reaction of cyclopropylmethyl bromide with methylthiomethyl magnesium bromide, followed by carboxylation. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction pathways with optimizations for cost-efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique chemical structure. The thioether group may play a role in modulating biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethanol
  • 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}propanoic acid
  • 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}butanoic acid

Uniqueness

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid is unique due to its combination of a cyclopropane ring and a thioether functional group. This structural feature imparts distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

2-[1-(methylsulfanylmethyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-10-5-7(2-3-7)4-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTQTJSLMMWRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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